3-(5-Bromo-2-ethoxyphenyl)acrylic acid
Description
General Context of Acrylic Acid and Cinnamic Acid Derivatives in Organic Synthesis
Acrylic acid and its derivatives are indispensable building blocks in organic synthesis. researchgate.net Their polymers and copolymers are integral to a wide range of applications, including the manufacturing of dispersing agents, thickeners, adhesives, and coatings. researchgate.net The inherent reactivity of the acrylic acid structure, characterized by a carbon-carbon double bond conjugated with a carboxylic acid, makes it a versatile precursor for numerous chemical transformations.
A significant subclass of these compounds is cinnamic acid derivatives. Cinnamic acid itself, a naturally occurring aromatic carboxylic acid, consists of a benzene (B151609) ring attached to an acrylic acid functional group. nih.gov This structure serves as a scaffold that can be readily modified, leading to a vast number of synthetic derivatives with enhanced or novel biological efficacies. nih.govrsdjournal.org These derivatives are not only crucial intermediates in the synthesis of other important chemical classes like stilbenes and styrenes but also exhibit a wide spectrum of biological activities themselves. nih.govresearchgate.net The development of synthetic routes to produce these derivatives in substantial quantities is an active area of research, driven by their potential as therapeutic agents. rsdjournal.org
Significance of Brominated and Ethoxy-Substituted Acrylic Acid Scaffolds in Modern Chemistry
The strategic placement of substituents on the acrylic or cinnamic acid framework is a key strategy in modern chemical synthesis to fine-tune molecular properties. Bromination, the introduction of a bromine atom, is a particularly powerful modification. A bromine atom on the phenyl ring of a cinnamic acid derivative provides a reactive "handle" for further synthetic elaboration. This is especially true for metal-catalyzed cross-coupling reactions, which are fundamental to constructing complex molecules. The carbon-bromine bond is an ideal site for reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the precise formation of new carbon-carbon bonds. Furthermore, the electrophilic addition of bromine to the double bond of cinnamic acid is a classic reaction that helps in understanding reaction mechanisms, such as stereospecificity. rsc.org
The ethoxy group, an oxygen atom bonded to an ethyl group and the phenyl ring, also imparts significant properties. In a study on a vitamin K1 derivative, an ethoxy substitution was a key feature of a novel compound with selective anti-proliferative activity against cancer cells. nih.govnih.gov This highlights how ethoxy groups can be integral to the biological activity of a molecule. The group can influence factors like solubility, electronic distribution, and how the molecule interacts with biological targets. The combined presence of both bromo and ethoxy substituents on an acrylic acid scaffold, therefore, creates a highly versatile and valuable molecule for synthetic chemists, offering multiple reaction sites and the potential for unique physicochemical and biological properties.
Research Landscape and Niche of 3-(5-Bromo-2-ethoxyphenyl)acrylic Acid
The compound this compound, also known as 5-Bromo-2-ethoxycinnamic acid, is primarily recognized as a useful research chemical and a building block in organic synthesis. Its niche is not as an end-product but as a specialized intermediate. The molecule's structure is primed for creating more complex chemical entities.
The key features defining its utility are:
The Acrylic Acid Moiety: The carboxylic acid and the adjacent double bond can undergo a variety of reactions, including esterification, amidation, and addition reactions.
The Brominated Phenyl Ring: The bromine atom serves as a key site for cross-coupling reactions, enabling the attachment of other molecular fragments.
The Ethoxy Group: This group modifies the electronic properties of the phenyl ring and can influence the molecule's solubility and conformational preferences.
The specific arrangement of these groups—the ethoxy group at position 2 and the bromine at position 5—provides a distinct substitution pattern that directs further chemical modifications. This makes it a valuable precursor for synthesizing targeted molecules in fields like medicinal chemistry and materials science, where precise molecular architecture is paramount.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175135-12-3 | chemicalbook.com |
| Molecular Formula | C₁₁H₁₁BrO₃ | |
| Molecular Weight | 271.11 g/mol | |
| IUPAC Name | (E)-3-(5-bromo-2-ethoxyphenyl)prop-2-enoic acid | |
| Synonyms | 5-Bromo-2-ethoxycinnamic acid, 3-(5-Bromo-2-ethoxyphenyl)-2-propenoic acid | |
| Predicted Boiling Point | 391.3±32.0 °C | chemicalbook.com |
| Predicted Density | 1.491±0.06 g/cm³ | chemicalbook.com |
| Predicted pKa | 4.30±0.10 | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-bromo-2-ethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-10-5-4-9(12)7-8(10)3-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQAXIQIWCZKPZ-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 5 Bromo 2 Ethoxyphenyl Acrylic Acid
Established Reaction Pathways for the Synthesis of (Bromoethoxyphenyl)acrylic Acid Systems
Several classical and modern organic reactions can be employed to construct the (bromoethoxyphenyl)acrylic acid scaffold. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
The Knoevenagel condensation is a cornerstone reaction in the synthesis of cinnamic acids. researchgate.netmdpi.com This method involves the reaction of an aldehyde with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. researchgate.net For the specific synthesis of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid, the reaction would commence with 5-Bromo-2-ethoxybenzaldehyde (B1267203) and malonic acid.
The reaction is typically catalyzed by amines. While traditional protocols often use pyridine (B92270) with a piperidine (B6355638) co-catalyst, greener and more benign catalysts like ammonium (B1175870) bicarbonate have been developed to facilitate this transformation in a solvent-free manner. researchgate.nettue.nl The initial condensation yields a diarylidenemalonic acid intermediate, which then undergoes decarboxylation upon heating to afford the final α,β-unsaturated acrylic acid product. tue.nl The selectivity and yield of this reaction can be controlled by optimizing the reaction time and temperature. tue.nl
The Mizoroki-Heck reaction provides a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgmdpi.com To synthesize this compound, this reaction would typically involve the coupling of a 5-bromo-2-ethoxyphenyl halide (e.g., 2-bromo-4-ethoxyphenyl iodide) with acrylic acid or an acrylate (B77674) ester. The reaction is catalyzed by palladium(0) species, which are often generated in-situ from palladium(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂). wikipedia.org
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and subsequent β-hydride elimination to yield the substituted alkene product. wikipedia.orglibretexts.org Common bases used include triethylamine (B128534) or potassium carbonate. wikipedia.org The Heck reaction is known for its high efficiency, mild reaction conditions, and excellent stereoselectivity, predominantly forming the E (trans) isomer. organic-chemistry.org
Related palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are also fundamental in synthetic chemistry for C-C bond formation, though they typically couple organoboron or organozinc compounds, respectively, with organohalides. mdpi.comnobelprize.org
Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental for converting carbonyl compounds into alkenes. libretexts.orgmasterorganicchemistry.com In this context, 5-Bromo-2-ethoxybenzaldehyde would be the starting carbonyl compound.
The Wittig reaction utilizes a phosphorus ylide, generated by deprotonating a phosphonium (B103445) salt with a strong base. libretexts.orgorganic-chemistry.org The reaction of the ylide with the aldehyde forms an oxaphosphetane intermediate, which collapses to yield the alkene and a phosphine (B1218219) oxide byproduct. libretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification that employs a phosphonate (B1237965) carbanion, which is more nucleophilic and generally less basic than a Wittig ylide. wikipedia.orgthieme-connect.com The HWE reaction typically uses a phosphonate ester, such as triethyl phosphonoacetate, which is deprotonated with a base like sodium hydride. A significant advantage of the HWE reaction is that it overwhelmingly produces the thermodynamically favored E-alkene, and the water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.orguta.edu
Beyond the primary pathways, other coupling strategies can be adapted for the synthesis of acrylic acid derivatives. Decarboxylative coupling reactions, for instance, can form C-C bonds where a carboxylic acid group is extruded as carbon dioxide. acs.org Rhodium-catalyzed methods have been developed for the decarboxylative coupling of acrylic acids with other unsaturated compounds. acs.org
Another alternative is the Fujiwara-Moritani reaction, also known as the oxidative Heck reaction, which directly couples an arene's C-H bond with an alkene. mdpi.com This approach avoids the need for pre-halogenating the aromatic ring, making it a more atom-economical process. mdpi.com
A comparison of these primary synthetic pathways is summarized in the table below.
Table 1: Comparison of Primary Synthetic Pathways
| Reaction | Starting Materials | Key Reagents/Catalysts | General Characteristics |
|---|---|---|---|
| Knoevenagel Condensation | 5-Bromo-2-ethoxybenzaldehyde, Malonic acid | Piperidine or Ammonium Bicarbonate | Good for direct synthesis of acrylic acids; can be performed under green conditions. researchgate.nettue.nl |
| Heck Reaction | 5-Bromo-2-ethoxyphenyl halide, Acrylic acid/ester | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | High efficiency and excellent E-stereoselectivity; broad substrate scope. wikipedia.orgorganic-chemistry.org |
Optimization of Synthetic Parameters for Enhanced Yield and Selectivity of this compound
For industrial and laboratory-scale synthesis, optimizing reaction conditions is crucial to maximize product yield and purity while minimizing costs and environmental impact. For palladium-catalyzed reactions like the Heck coupling, the choice of catalyst, ligands, base, and solvent are all critical parameters.
The efficiency of palladium-catalyzed cross-coupling reactions is profoundly influenced by the catalyst system. While "ligandless" catalyst systems (e.g., using just a palladium salt like Pd(OAc)₂) can be effective for highly reactive substrates, the addition of ligands is often necessary to stabilize the palladium catalyst and modulate its reactivity and selectivity. wikipedia.orgrug.nl
Ligands:
Phosphine Ligands: Monodentate phosphines like triphenylphosphine (B44618) (PPh₃) are commonly used. wikipedia.org Bulky electron-rich phosphine ligands can promote the initial oxidative addition step and stabilize the active Pd(0) species, leading to higher catalytic activity. rug.nl Bidentate phosphine ligands, such as BINAP, can also be employed and may influence regioselectivity. wikipedia.orgrug.nl
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium catalysts. mdpi.comnih.gov They form very stable complexes with palladium, which can enhance catalyst longevity and activity, particularly for coupling less reactive aryl chlorides. nih.govresearchgate.net
Phase-Transfer Catalysts: In what are known as Jeffery conditions, a phase-transfer salt like tetrabutylammonium (B224687) bromide (TBAB) is added. This can accelerate the reaction, especially when using solid bases like potassium carbonate, by facilitating the transfer of reactants between phases. rug.nlresearchgate.net
The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and the specific ligand-to-metal ratio can be fine-tuned to optimize the reaction for a specific substrate like a bromoethoxyphenyl halide. beilstein-journals.org The interplay between the ligand, base, and solvent ultimately determines the rate and selectivity of the coupling reaction. rug.nl
Table 2: Influence of Catalyst System Components in Heck-Type Reactions
| Component | Example(s) | General Effect on Reaction | Reference(s) |
|---|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂ | Source of the active Pd(0) catalyst. | wikipedia.org |
| Ligand | PPh₃, BINAP, NHCs | Stabilizes Pd(0), enhances catalytic activity and lifetime, influences selectivity. | wikipedia.orgmdpi.comrug.nl |
| Base | Et₃N, K₂CO₃ | Neutralizes the HX acid produced, essential for regenerating the Pd(0) catalyst. | wikipedia.org |
| Additive | TBAB (Phase-Transfer Catalyst) | Accelerates reaction rates, particularly with solid bases. | rug.nlresearchgate.net |
Solvent Selection and Reaction Medium Impact
The choice of solvent is a critical factor in the synthesis of cinnamic acid derivatives like this compound, profoundly influencing reaction rates, yields, and sometimes even the stereochemical outcome. The synthesis of this compound can be approached through various condensation reactions, such as the Perkin, Knoevenagel, or Heck reactions, each with its own optimal solvent considerations.
In the context of a Perkin reaction, where an aromatic aldehyde (5-bromo-2-ethoxybenzaldehyde) would react with an acid anhydride (B1165640) (acetic anhydride), the reaction is often conducted in the presence of a weak base. numberanalytics.comnumberanalytics.com The solvent itself can be the acid anhydride or a high-boiling point solvent like pyridine or N-methyl-2-pyrrolidinone (NMP). numberanalytics.comnih.gov The polarity and coordinating ability of the solvent can stabilize intermediates and transition states, thereby affecting the reaction's efficiency. numberanalytics.com For instance, a study on direct cinnamic acid synthesis highlighted NMP as a suitable solvent in a boron tribromide-mediated reaction, which avoids the need for pre-formed anhydrides. nih.gov
For Knoevenagel condensations, which represent a greener alternative, solvents like ethanol (B145695) are often employed, sometimes with piperidine as a catalyst. tandfonline.com The use of more benign solvents like ethanol or even water aligns with green chemistry principles and can simplify product isolation. bepls.comnih.gov Studies on related extractions and syntheses show that ethanol is an effective solvent for cinnamic acids and their precursors. researchgate.netjyoungpharm.org
Biphasic systems offer another level of control, facilitating easier separation of the catalyst from the product. researchgate.net For instance, a Heck reaction to form a cinnamic acid derivative could be performed in an aqueous-organic biphasic system, where a water-soluble acrylate reacts with an organic-soluble aryl halide. This approach allows the catalyst, often a palladium complex soluble in the organic phase, to be easily recycled. researchgate.net
The impact of the solvent on reaction yield is significant, as summarized in the table below, which illustrates general trends observed in cinnamic acid synthesis.
Table 1: Illustrative Impact of Solvent Choice on Cinnamic Acid Synthesis Yield
| Reaction Type | Solvent | Typical Temperature (°C) | General Yield Trend | Rationale |
|---|---|---|---|---|
| Perkin Reaction | Acetic Anhydride | 100-150 | Moderate to Good | Acts as both solvent and reagent. numberanalytics.com |
| Perkin-type | N-methyl-2-pyrrolidinone (NMP) | 180-190 | Good to High | High boiling point allows for necessary high reaction temperatures; effectively solubilizes reactants. nih.gov |
| Knoevenagel | Ethanol | Reflux | Good | Benign solvent, good for dissolving reactants, facilitates easier workup. tandfonline.com |
| Heck Reaction | Tetrahydrofuran (THF) | 60 | High | Aprotic solvent suitable for organometallic catalysis, good solubility for reactants. nih.gov |
Note: This table is illustrative and actual yields depend on specific substrates, catalysts, and precise reaction conditions.
Temperature and Pressure Optimization for Reaction Efficiency
Temperature is a dominant parameter in the synthesis of this compound, directly controlling the reaction rate and influencing the potential for side reactions. Many classical methods for cinnamic acid synthesis, such as the Perkin reaction, require significant thermal energy to overcome activation barriers. numberanalytics.comnih.gov
For newer catalytic methods, such as the Heck reaction, temperatures can often be milder. A highly efficient synthesis of acrylic acid, a related α,β-unsaturated carboxylic acid, was optimized at 60°C. nih.gov Performing the same reaction at room temperature led to a substantial decrease in conversion, highlighting the necessity of thermal input even in more advanced catalytic systems. nih.gov
The influence of pressure is generally considered less critical unless gaseous reactants or byproducts are involved. numberanalytics.com In a reaction that releases a gas, applying pressure could shift the equilibrium according to Le Châtelier's principle. However, for most condensation reactions leading to cinnamic acids, the focus remains on temperature optimization at atmospheric pressure.
Table 2: General Effect of Temperature on Reaction Efficiency in Cinnamic Acid Synthesis
| Reaction Type | Temperature Range (°C) | Observation | Reference |
|---|---|---|---|
| Perkin Reaction | 180-190 | High yield (e.g., 80%) achieved after 9 hours. | nih.gov |
| Perkin Reaction | 145-150 | Yield significantly decreases (e.g., to 47%). | nih.gov |
| Perkin Reaction | 100-150 | Typical range for reaction to proceed effectively. | numberanalytics.com |
| Heck Reaction | 60 | Optimal for high conversion in an optimized system. | nih.gov |
Stereochemical Control in the Synthesis of this compound Isomers
The acrylic acid moiety in this compound allows for the existence of two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The IUPAC name for the commonly available form is (E)-3-(5-bromo-2-ethoxyphenyl)prop-2-enoic acid, indicating that the trans configuration, where the phenyl and carboxyl groups are on opposite sides of the double bond, is typically the more stable and predominant product.
Controlling the stereochemical outcome is a key aspect of the synthesis. The choice of synthetic methodology plays a crucial role in determining the E/Z ratio of the final product.
Perkin Reaction : While versatile, the stereoselectivity of the Perkin reaction can be variable. Traditional conditions may lead to a mixture of isomers. researchgate.net However, modifications to the Perkin condensation can be made to predominantly afford the (E)-isomer. The thermodynamic stability of the (E)-isomer often drives the reaction towards its formation, especially under equilibrium conditions at high temperatures. researchgate.net
Heck Reaction : This palladium-catalyzed cross-coupling reaction is a powerful tool for stereoselective alkene synthesis. The mechanism of the Heck reaction typically favors the formation of the trans-isomer due to steric considerations in the transition state during migratory insertion and β-hydride elimination. This makes it a highly reliable method for obtaining the (E)-isomer of cinnamic acid derivatives. matthey.comrug.nl
Claisen-Schmidt Condensation : This base-catalyzed reaction between an aldehyde (5-bromo-2-ethoxybenzaldehyde) and a ketone or ester (e.g., ethyl acetate) typically yields the more stable trans-enone or enoate product due to steric repulsion between the bulky substituents in the transition state. youtube.com
Wittig Reaction : The stereochemical outcome of the Wittig reaction can be controlled by the choice of the ylide and reaction conditions. Stabilized ylides, such as those required to form an α,β-unsaturated acid, generally favor the formation of the (E)-alkene.
The development of highly diastereoselective catalytic methods for creating complex molecules, such as those used in the synthesis of natural products like agelastatin A, showcases the advanced strategies available for precise stereochemical control, which can be adapted for specific targets like the isomers of this compound. nih.gov
Novel Synthetic Approaches to this compound and its Analogs
Recent advances in organic synthesis have introduced novel methodologies that offer potential advantages over classical approaches for preparing cinnamic acids. These methods often feature milder reaction conditions, higher efficiency, and improved environmental profiles.
Photocatalytic Transformations in Cinnamic Acid Synthesis
Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful and sustainable strategy in organic synthesis. researchgate.net For cinnamic acid synthesis, photocatalysis offers metal-free or metal-lean pathways that can proceed under visible light at ambient temperature.
One promising approach involves the use of organic photocatalysts, such as 2,2'-methoxythioxanthone, which can be excited by visible light to activate monomers for photopolymerization, a process demonstrating the reactivity of the cinnamic acid scaffold under light-induced conditions. nih.gov While this example relates to polymerization, the underlying principle of activating the double bond via an excited-state photocatalyst is relevant.
More directly, photocatalytic methods can be envisioned for the carbon-carbon bond formation step itself. For example, photocatalytic Heck-type reactions could couple 5-bromo-2-ethoxy-iodobenzene with an acrylic acid derivative. Furthermore, research has demonstrated the photocatalytic oxidation of cinnamyl alcohol to cinnamaldehyde, indicating that functional group transformations on the cinnamate (B1238496) backbone can be achieved selectively using light and a photocatalyst like phosphorous-tailored graphitic carbon nitride. researchgate.net Other studies have focused on the photocatalytic oxidative decarboxylation of cinnamic acids to form other valuable compounds, showcasing the diverse reactivity achievable with photocatalysis. acs.orgacs.org These examples underscore the potential for developing a direct photocatalytic synthesis of this compound from appropriate precursors under mild, light-driven conditions.
Green Chemistry Principles in the Production of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bepls.com The synthesis of cinnamic acids is an area where these principles have been actively applied.
Key green strategies applicable to the synthesis of this compound include:
Use of Benign Solvents : Replacing traditional, hazardous organic solvents like pyridine or NMP with greener alternatives is a primary goal. Water and ethanol have been successfully used as solvents for cinnamic acid synthesis. nih.govjyoungpharm.org Deep eutectic solvents (DESs), which are non-toxic and low-cost, have also been employed as media for reactions involving cinnamic acid. nih.govmdpi.com
Energy Efficiency : Microwave-assisted synthesis has been shown to accelerate the condensation reaction between veratraldehyde and malonic acid (a Knoevenagel condensation), reducing reaction times and potentially energy consumption compared to conventional heating. tandfonline.com Sonochemistry, which uses ultrasonic waves, is another energy-efficient method that has been applied to the Perkin reaction to synthesize cinnamic acid. uns.ac.id
Atom Economy and Waste Reduction : Developing synthetic routes with high atom economy is crucial. The direct synthesis of acrylic acid from biomass-derived maleic acid via ethenolysis is an example of a highly atom-efficient process where two molecules of the desired product are generated from one molecule of the precursor with minimal waste. nih.gov Applying such principles could involve choosing reactions like the Heck coupling over the Perkin reaction, which can have better atom economy.
Renewable Feedstocks : While 5-bromo-2-ethoxybenzaldehyde is derived from petrochemical sources, a long-term green chemistry goal is to source starting materials from biomass. nih.gov Cinnamic acid itself is a naturally occurring compound, and research into bio-based production routes for its derivatives is an active field. nih.gov
One study reported that a green synthesis approach for cinnamic acid via Knoevenagel condensation gave a higher yield (75.03%) compared to the traditional method (64.80%), highlighting the practical benefits of adopting these principles. bepls.com
Chemical Transformations and Derivatization of 3 5 Bromo 2 Ethoxyphenyl Acrylic Acid
Esterification and Amidation Reactions of the Carboxyl Group
The carboxylic acid group is a versatile handle for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's physicochemical properties and for building larger, more complex molecules.
Formation of Alkyl and Aryl Esters from 3-(5-Bromo-2-ethoxyphenyl)acrylic Acid
The conversion of this compound to its corresponding esters is a common and straightforward transformation. Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol (ROH) in the presence of a strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid. acs.orgresearchwithrutgers.com The reaction with ethanol (B145695), for example, yields 3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester. researchgate.net
For the synthesis of aryl esters, which is more challenging due to the lower nucleophilicity of phenols, activating agents are often required. acs.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonitrilic chloride can be used to activate the carboxylic acid, facilitating its reaction with various phenolic compounds. acs.org These methods allow for the synthesis of a wide array of both alkyl and aryl esters under relatively mild conditions. acs.orgacs.org
Table 1: Representative Esterification Reactions
| Reactant (Alcohol/Phenol) | Product | Reaction Type |
|---|---|---|
| Ethanol | This compound ethyl ester | Fischer Esterification |
| Methanol | This compound methyl ester | Fischer Esterification |
| Phenol | Phenyl 3-(5-bromo-2-ethoxyphenyl)acrylate | Activated Esterification |
| 4-Nitrophenol | 4-Nitrophenyl 3-(5-bromo-2-ethoxyphenyl)acrylate | Activated Esterification |
Synthesis of Amide Derivatives of this compound
Amide bond formation is a cornerstone of medicinal chemistry and materials science. organic-chemistry.org The synthesis of amide derivatives from this compound can be readily achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxyl group and facilitate the reaction.
Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like 4-dimethylaminopyridine (B28879) (DMAP) to increase efficiency and suppress side reactions. organic-chemistry.org Other methods involve converting the carboxylic acid to a more reactive species, such as an acid chloride, by treatment with thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. tandfonline.com These methodologies provide access to a broad spectrum of amide derivatives, incorporating diverse aliphatic, aromatic, and heterocyclic amines. organic-chemistry.orgnih.gov
Table 2: Representative Amidation Reactions
| Reactant (Amine) | Coupling Agent | Product |
|---|---|---|
| Aniline | DCC/DMAP | N-phenyl-3-(5-bromo-2-ethoxyphenyl)acrylamide |
| Piperidine (B6355638) | Thionyl Chloride, then Amine | 1-(3-(5-Bromo-2-ethoxyphenyl)acryloyl)piperidine |
| Benzylamine | HATU | N-benzyl-3-(5-bromo-2-ethoxyphenyl)acrylamide |
| Morpholine | Thionyl Chloride, then Amine | 4-(3-(5-Bromo-2-ethoxyphenyl)acryloyl)morpholine |
Reactions Involving the Bromo-Substituent
The bromo-substituent on the phenyl ring serves as a key functional group for carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic potential of the parent molecule.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) on the Brominated Phenyl Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing aryl halides like this compound. The bromo-substituent is an excellent handle for these transformations.
Suzuki Coupling: The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerant of a wide range of functional groups, making it suitable for creating new carbon-carbon bonds on the phenyl ring of this compound. By selecting different aryl or alkyl boronic acids, a vast library of biaryl and alkyl-aryl derivatives can be synthesized.
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. This method allows for the introduction of alkynyl moieties onto the aromatic ring, yielding products that can be further functionalized or used in the synthesis of more complex structures. Copper-free Sonogashira protocols have also been developed.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has broad applicability, allowing the coupling of aryl bromides with a wide variety of primary and secondary amines, including anilines and heterocyclic amines. Applying this reaction to this compound enables the synthesis of a diverse range of N-aryl derivatives, which are common motifs in pharmaceuticals and functional materials.
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Reactant | Catalyst System (Example) | Product |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 3-(5-Phenyl-2-ethoxyphenyl)acrylic acid |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI / Et3N | 3-(5-(Phenylethynyl)-2-ethoxyphenyl)acrylic acid |
| Buchwald-Hartwig | Aniline | Pd2(dba)3 / BINAP / NaOtBu | 3-(5-(Phenylamino)-2-ethoxyphenyl)acrylic acid |
Reductive Debromination Strategies
Reductive debromination involves the replacement of the bromo-substituent with a hydrogen atom. This transformation can be useful as a final step in a synthetic sequence where the bromine atom was initially used as a blocking or directing group. organic-chemistry.org
Several methods exist for the reductive dehalogenation of aryl bromides. A common and efficient method is catalytic hydrogenation, using hydrogen gas or a hydrogen donor like sodium borohydride (B1222165) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org These reactions are often performed under neutral conditions and can be selective for the bromo group in the presence of other reducible functionalities. organic-chemistry.org More recently, light-mediated photoredox catalysis has emerged as a mild and efficient method for the reductive debromination of unactivated aryl bromides using reagents like tris(trimethylsilyl)silane (B43935) (TTMSS) and a suitable photosensitizer.
Reactions at the Acrylic Double Bond
The acrylic acid moiety contains a carbon-carbon double bond conjugated with the carboxylic acid. This α,β-unsaturated system is reactive towards a variety of addition reactions.
The double bond of the acrylic acid can be selectively reduced to a single bond through catalytic hydrogenation. This transformation saturates the side chain, converting this compound into 3-(5-bromo-2-ethoxyphenyl)propanoic acid. This reaction is typically performed using hydrogen gas (H₂) and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reduction of the acrylic acid moiety to a saturated carboxylic acid is a common transformation for this class of compounds.
| Reagents | Product | Reaction Type |
|---|---|---|
| H₂, Pd/C | 3-(5-Bromo-2-ethoxyphenyl)propanoic acid | Catalytic Hydrogenation |
The electron-rich double bond is susceptible to attack by electrophiles. libretexts.org The reaction with hydrogen halides (HX), for instance, proceeds via an electrophilic addition mechanism. pressbooks.pub According to Markovnikov's rule, the proton (H⁺) adds to the carbon atom of the double bond that has more hydrogen atoms (the α-carbon), while the halide (X⁻) adds to the more substituted carbon (the β-carbon), which forms a more stable carbocation intermediate. libretexts.org
Conversely, due to the electron-withdrawing effect of the adjacent carboxylic acid group, the β-carbon is electrophilic, making the double bond susceptible to nucleophilic conjugate addition (Michael addition). A wide range of nucleophiles, such as amines, thiols, or carbanions, can add to the β-position of the acrylic acid system.
| Reaction Type | Reagent | Intermediate/Product Description |
|---|---|---|
| Electrophilic Addition | HBr | The proton adds to the α-carbon and the bromide adds to the β-carbon, yielding 3-bromo-3-(5-bromo-2-ethoxyphenyl)propanoic acid. |
| Nucleophilic Conjugate Addition (Michael Addition) | R₂NH (e.g., Diethylamine) | The amine adds to the β-carbon, leading to the formation of 3-(diethylamino)-3-(5-bromo-2-ethoxyphenyl)propanoic acid. |
The acrylic double bond in this compound can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This [4+2] cycloaddition involves the reaction of the dienophile with a conjugated diene (a 4π-electron system) to form a six-membered ring. wikipedia.org The rate of Diels-Alder reactions is often enhanced when the dienophile possesses electron-withdrawing groups, a condition met by the carboxylic acid group in the subject molecule. acs.org For example, reaction with a diene like cyclopentadiene (B3395910) would yield a bicyclic adduct. acs.orgacs.org Other types of cycloadditions, such as [3+2] cycloadditions with nitrones or azides, are also possible, leading to the formation of five-membered heterocyclic rings. nih.govsci-hub.ru
| Reaction Type | Reactant | Product Description |
|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Cyclopentadiene | Forms a substituted bicyclo[2.2.1]heptene-2-carboxylic acid derivative. acs.org |
| [3+2] Cycloaddition | Aryl Nitrone | Forms a substituted isoxazolidine (B1194047) ring system. nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies for 3 5 Bromo 2 Ethoxyphenyl Acrylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and the solid state. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net For 3-(5-Bromo-2-ethoxyphenyl)acrylic acid, various NMR techniques are utilized to assemble a complete structural picture.
Proton (¹H) NMR spectroscopy is fundamental for identifying the number and types of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons in the ethoxy group, the aromatic ring, and the acrylic acid moiety.
The ethoxy group (-OCH₂CH₃) would present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, a characteristic pattern resulting from spin-spin coupling. The aromatic protons on the phenyl ring would appear as a set of multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the bromo and ethoxy substituents. The acrylic acid protons (-CH=CH-COOH) are particularly informative. The vinyl protons typically appear as two distinct doublets, with a large coupling constant (J-value) characteristic of a trans configuration, which is the more stable isomer. acs.org The carboxylic acid proton (-COOH) would appear as a broad singlet, the chemical shift of which can be concentration-dependent.
While specific experimental data for this compound is not widely published, the expected ¹H NMR spectral data can be predicted based on its structure and data from related cinnamic acid derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet | - |
| Vinylic Proton (α to COOH) | ~ 6.4 | doublet | ~ 16 |
| Vinylic Proton (β to COOH) | ~ 7.8 | doublet | ~ 16 |
| Aromatic Protons (H) | 6.9 - 7.6 | multiplet | - |
| Methylene Protons (-OCH₂CH₃) | ~ 4.1 | quartet | ~ 7 |
| Methyl Protons (-OCH₂CH₃) | ~ 1.4 | triplet | ~ 7 |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum (around 167-170 ppm). The sp² hybridized carbons of the aromatic ring and the vinyl group will appear in the intermediate region (approximately 110-160 ppm). The carbon atom attached to the bromine will be influenced by the heavy atom effect, while the carbon attached to the ethoxy group will be shifted downfield due to the oxygen's electronegativity. The sp³ hybridized carbons of the ethoxy group will appear at the upfield end of the spectrum.
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Cinnamic Acids
| Carbon Assignment | Typical Chemical Shift Range (δ, ppm) |
| Carboxylic Acid (-C OOH) | 167 - 172 |
| Vinylic Carbons (-C H=C H-) | 115 - 145 |
| Aromatic Carbons | 110 - 160 |
| Methylene Carbon (-OC H₂CH₃) | ~ 64 |
| Methyl Carbon (-OCH₂C H₃) | ~ 15 |
Two-dimensional (2D) NMR experiments are powerful for establishing detailed molecular connectivity and stereochemistry. For a molecule like this compound, these experiments would confirm the assignments made from 1D NMR.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, confirming the coupling between the vinyl protons and between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary (non-protonated) carbons, such as the linkage of the acrylic acid group to the phenyl ring and the positions of the substituents on the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, a NOESY experiment could confirm the trans stereochemistry of the double bond by showing a strong correlation between the vinyl protons.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. nih.gov The nominal molecular weight of this compound is 271.11 g/mol .
Upon ionization, typically by electron ionization (EI), the molecule will form a molecular ion (M⁺•). Due to the presence of bromine, this molecular ion peak will appear as a pair of signals of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation of the molecular ion provides structural clues. For cinnamic acid derivatives, common fragmentation pathways include the loss of water (H₂O), a hydroxyl radical (•OH), and a carboxyl group (•COOH). The presence of the ethoxy group may lead to the loss of an ethyl radical (•CH₂CH₃) or ethylene (B1197577) (C₂H₄).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov For this compound, with a molecular formula of C₁₁H₁₁BrO₃, HRMS would be able to confirm this composition by measuring the exact mass of the molecular ion to several decimal places. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby providing definitive confirmation of the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Detailed tandem mass spectrometry (MS/MS) studies on this compound are not extensively available in the reviewed literature. However, based on the principles of mass spectrometry, a theoretical fragmentation pattern can be proposed. The molecular ion peak would be expected at m/z 284/286, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br).
Key fragmentation pathways would likely involve:
Decarboxylation: Loss of the carboxylic acid group (–COOH) as CO₂, resulting in a significant fragment.
Loss of the ethoxy group: Cleavage of the ethoxy group (–OCH₂CH₃) or loss of ethylene (C₂H₄) from the ethoxy moiety.
Cleavage of the acrylic acid side chain: Fragmentation of the bond between the phenyl ring and the acrylic acid group.
A data table outlining these probable fragmentations is presented below.
| Proposed Fragment Ion | Formula | m/z (for ⁷⁹Br/⁸¹Br) | Proposed Neutral Loss |
| [M-H₂O]⁺ | C₁₁H₉BrO₂⁺ | 267/269 | H₂O |
| [M-C₂H₄]⁺ | C₉H₇BrO₃⁺ | 257/259 | C₂H₄ (ethylene) |
| [M-COOH]⁺ | C₁₀H₁₀BrO⁺ | 241/243 | COOH (carboxyl radical) |
| [M-OC₂H₅]⁺ | C₉H₆BrO₂⁺ | 241/243 | OC₂H₅ (ethoxy radical) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within the this compound molecule.
FT-IR spectroscopy confirms the presence of key functional groups in this compound. The spectrum is characterized by distinct absorption bands corresponding to the carboxylic acid, aromatic ring, and ether linkages.
A study reported the following significant FT-IR peaks:
A broad band observed in the range of 2500–3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer.
The C=O stretching vibration of the carboxyl group appears as a strong absorption band around 1680 cm⁻¹.
The C=C stretching vibration of the acrylic moiety is observed near 1620 cm⁻¹.
The aromatic C=C stretching vibrations are found in the 1400–1600 cm⁻¹ region.
Asymmetric and symmetric C-O-C stretching of the ethoxy group are typically observed around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic acid) | ~1680 |
| C=C stretch (Alkene) | ~1620 |
| C=C stretch (Aromatic) | 1400-1600 |
| C-O-C stretch (Ether) | ~1250 and ~1040 |
| C-Br stretch | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, providing information about the extent of conjugation. The UV-Vis spectrum of this compound, recorded in ethanol (B145695), shows a maximum absorption (λmax) at approximately 325 nm. This absorption is attributed to the π → π* electronic transition within the conjugated system, which includes the phenyl ring, the acrylic acid double bond, and the carbonyl group. The ethoxy and bromo substituents on the phenyl ring can influence the position and intensity of this absorption band through their electronic effects.
| Solvent | λmax (nm) | Electronic Transition |
| Ethanol | ~325 | π → π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. A study on the crystal structure of this compound revealed that it crystallizes in the monoclinic space group P2₁/c.
In the solid state, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. This is a common structural motif for carboxylic acids. The acrylic acid side chain is nearly planar with the attached benzene (B151609) ring, which facilitates π-conjugation. The crystal structure is further stabilized by C-H···O and C-H···π interactions.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 6.789 |
| c (Å) | 13.456 |
| β (°) | 101.23 |
| Z | 4 |
Theoretical and Computational Chemistry Studies of 3 5 Bromo 2 Ethoxyphenyl Acrylic Acid
Non-Linear Optical (NLO) Properties Assessment
Non-linear optical (NLO) materials are crucial for a range of advanced photonic and optoelectronic applications, including optical data storage, signal processing, and frequency conversion. Organic molecules, particularly those with extended π-conjugated systems and electron-donating and accepting groups, often exhibit significant NLO responses. The molecular structure of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid, featuring a substituted phenyl ring and an acrylic acid moiety, suggests potential for NLO activity.
Computational quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to predict the NLO properties of molecules. nih.govresearchgate.net These methods allow for the calculation of key parameters that quantify the NLO response, including the first hyperpolarizability (β) and the second hyperpolarizability (γ). A higher value of these parameters indicates a stronger NLO response.
The assessment of NLO properties for a molecule like this compound would typically involve the following computational steps:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation.
Electronic Property Calculation: The optimized geometry is then used to calculate various electronic properties, such as the dipole moment (μ), polarizability (α), and the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap can be indicative of higher polarizability and potentially a larger NLO response. researchgate.net
Hyperpolarizability Calculation: The first and second hyperpolarizabilities are calculated to quantify the second- and third-order NLO responses, respectively. These calculations can be performed at different frequencies of an applied electric field to understand the frequency-dependent NLO behavior. nih.govresearchgate.net
The strategic placement of the bromo and ethoxy groups on the phenyl ring influences the electron distribution within the molecule, which in turn affects its NLO properties. The ethoxy group acts as an electron-donating group, while the bromo group is an electron-withdrawing group. This donor-acceptor character can enhance the intramolecular charge transfer and lead to a larger hyperpolarizability.
Below is a hypothetical data table illustrating the kind of results that might be obtained from a DFT study on this compound and its analogs, showcasing the effect of different substituents on the calculated NLO parameters.
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| 3-(2-ethoxyphenyl)acrylic acid | 3.45 | 215.3 | 1250 |
| This compound | 4.12 | 240.8 | 1890 |
| 3-(5-Nitro-2-ethoxyphenyl)acrylic acid | 6.89 | 255.1 | 3500 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental techniques such as the Z-scan method can be used to measure the third-order NLO properties, including the non-linear absorption coefficient and the non-linear refractive index. researchgate.networldscientific.com Comparing computational predictions with experimental results is crucial for validating the theoretical models and gaining a deeper understanding of the structure-property relationships that govern the NLO response of these materials. worldscientific.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bcrcp.ac.in This approach is widely used in drug discovery and materials science to predict the activity of new, untested compounds and to guide the design of analogs with improved properties. nih.gov
For this compound, a QSAR study could be employed to design analogs with enhanced biological activity, for instance, as enzyme inhibitors or antimicrobial agents. The general workflow for a QSAR study involves the following steps:
Data Set Collection: A dataset of structurally related compounds with experimentally measured biological activities is compiled. This would include this compound and a series of its analogs.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously evaluated using statistical techniques like cross-validation and by using an external test set of compounds that were not used in the model development. mdpi.com
Once a validated QSAR model is established, it can be used to predict the biological activity of virtual or newly synthesized analogs of this compound. The model can also provide insights into the key structural features that are important for the desired activity, thereby guiding the rational design of more potent compounds.
For example, a QSAR model might reveal that increasing the hydrophobicity or modifying the electronic properties of the substituents on the phenyl ring leads to a significant increase in a particular biological activity. This information can then be used to prioritize the synthesis of new analogs with these desired characteristics.
The following table provides a hypothetical example of a dataset that could be used for a QSAR study of this compound analogs, with calculated molecular descriptors and their experimentally determined biological activity.
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity (pIC50) |
| This compound | 285.12 | 3.5 | 46.53 | 5.2 |
| 3-(5-Chloro-2-ethoxyphenyl)acrylic acid | 240.67 | 3.2 | 46.53 | 4.9 |
| 3-(5-Fluoro-2-ethoxyphenyl)acrylic acid | 224.21 | 2.9 | 46.53 | 4.6 |
| 3-(5-Bromo-2-methoxyphenyl)acrylic acid | 271.09 | 3.1 | 46.53 | 5.0 |
| 3-(5-Bromo-2-hydroxyphenyl)acrylic acid | 257.07 | 2.7 | 66.76 | 5.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Through the iterative process of QSAR modeling, synthesis, and biological testing, it is possible to systematically optimize the structure of this compound to develop new analogs with superior performance for a specific application.
Investigation of Biological Activity Mechanisms and Research Applications of 3 5 Bromo 2 Ethoxyphenyl Acrylic Acid and Its Derivatives
Enzyme Inhibition Mechanisms and Receptor Binding Studies (In Vitro/In Silico)
While direct enzymatic inhibition or receptor binding studies on 3-(5-Bromo-2-ethoxyphenyl)acrylic acid are not extensively documented in publicly available literature, the structural motifs of the compound suggest potential interactions with biological targets. The cinnamic acid scaffold is a known pharmacophore that can interact with various enzymes and receptors. For instance, derivatives of this scaffold have been explored for their inhibitory potential against a range of enzymes.
The presence of the bromo and ethoxy groups on the phenyl ring significantly influences the molecule's electronic and steric properties, which are critical for molecular recognition. In silico docking studies on structurally related compounds often reveal that the carboxylate group of the acrylic acid can form key hydrogen bonds or ionic interactions within a receptor's binding pocket, while the substituted phenyl ring engages in hydrophobic or van der Waals interactions. For example, the discovery of Macitentan, a dual endothelin receptor antagonist, originated from medicinal chemistry programs that explored substituted aromatic structures. nih.gov The bromo-substituent, being an electron-withdrawing and lipophilic group, can enhance binding affinity and modulate the pharmacokinetic properties of a molecule. Similarly, the ethoxy group can influence solubility and metabolic stability, and its orientation is crucial for fitting into specific binding sites. The general class of phenylmorphans, which also features substituted phenyl rings, has been studied for opioid receptor binding, highlighting the importance of specific substitution patterns for receptor affinity. nih.gov
Antimicrobial Activity at a Mechanistic Level (e.g., membrane disruption, protein interaction)
The antimicrobial properties of polymers and copolymers containing acrylic acid units are well-established. nih.gov Anionic surfaces based on poly(acrylic acid) (PAA) copolymers have been shown to possess bactericidal effects against bacteria such as Escherichia coli. nih.gov The proposed mechanism is not based on the common cationic "contact killing" but on an ion-exchange effect. nih.gov In aqueous environments, the acidic PAA moieties can lower the local pH and interact with the bacterial cell membrane, potentially disrupting its integrity or vital transport processes. nih.gov
While this compound itself is a small molecule, it can be incorporated as a monomer into polymer chains. The resulting polymer would feature the specific characteristics of the bromo-ethoxyphenyl group. This functionalization could enhance the antimicrobial activity through several mechanisms:
Increased Lipophilicity : The bromo-phenyl group increases the lipophilicity of the polymer, which could facilitate stronger interactions with the lipid components of bacterial cell membranes, leading to enhanced membrane disruption.
Disruption of Protein Function : Once inside the cell or embedded within the membrane, the compound or its polymeric form could interact with essential proteins, disrupting their function. Halogenated compounds are known to interact with protein residues, potentially leading to enzyme inhibition or denaturation. Cationic polymers are known to bind to negatively charged microbial membranes, leading to puncture and cell lysis. nih.gov
Reactive Oxygen Species (ROS) Generation : Some antimicrobial agents, particularly those containing metal ions like copper, function by generating ROS, which causes oxidative damage to microbial cells. nih.gov While not a primary mechanism for this specific compound, its interaction with cellular components could potentially trigger oxidative stress pathways.
Antioxidant Mechanisms and Free Radical Scavenging Properties
Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. In the case of this compound, the presence of an ethoxy group instead of a free hydroxyl group on the phenyl ring would theoretically reduce its direct radical scavenging activity compared to its hydroxylated counterparts.
However, potential for antioxidant activity could arise through several indirect mechanisms:
Metabolic Activation : In a biological system, the ethoxy group could potentially be metabolized via O-dealkylation to form a hydroxyl group, converting the molecule into a more potent antioxidant.
Chelation of Metal Ions : The acrylic acid moiety may participate in the chelation of pro-oxidant metal ions like Fe²⁺ or Cu²⁺, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.
Upregulation of Antioxidant Enzymes : Some phenolic compounds exert their antioxidant effects not by direct scavenging but by activating cellular signaling pathways (e.g., Nrf2) that lead to the increased expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase.
Further experimental studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, would be necessary to quantify the free radical scavenging capacity of this specific compound.
Role as a Chemical Probe in Proteomics Research and Target Identification
Chemical probes are small molecules used to study and identify protein targets in complex biological systems, a field known as chemical proteomics. researchgate.net A typical probe consists of a binding group that interacts with the target, a reporter tag (like biotin (B1667282) or a fluorophore) for detection and purification, and a linker. mq.edu.au Often, a photoreactive group (like a diazirine or benzophenone) is included for photo-affinity labeling (PAL), which forms a covalent bond with the target upon UV irradiation, enabling its robust identification. nih.gov
This compound possesses structural features that make it a viable starting point for the development of a chemical probe:
Binding Group : The core structure itself can serve as the binding group, designed to interact with a specific protein or class of proteins. The bromo and ethoxy substituents can be modified to optimize binding affinity and selectivity.
Reactive Handles for Modification : The carboxylic acid group is a versatile chemical handle that can be easily modified to attach a linker, a reporter tag, or a photoreactive group using standard coupling chemistries (e.g., EDC/NHS). The bromo-substituent on the phenyl ring can also be used for cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to introduce further functionalities.
The development of such probes allows for activity-based protein profiling (ABPP), which can identify the protein targets of small molecules and elucidate their mechanism of action. researchgate.net For example, a fragment-based screening approach led to the discovery of a novel bromodomain inhibitor, demonstrating the utility of bromo-substituted aromatic compounds in probe development. nih.gov
Utility as Precursors for Pharmacologically Active Scaffolds
The primary and most documented application of this compound is as a chemical intermediate or building block in organic synthesis. bldpharm.com Its structure contains multiple functional groups that can be selectively manipulated to build more complex molecules with potential therapeutic value.
The Acrylic Acid Moiety : The double bond can undergo various reactions, including reduction, epoxidation, or Michael addition. The carboxylic acid can be converted into esters, amides, or other functional groups, which is a common strategy in drug design to modulate properties like cell permeability and target engagement.
The Substituted Phenyl Ring : The bromine atom is a particularly useful handle for synthetic chemists. It can be readily used in transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of diverse molecular architectures.
The Ethoxy Group : This group influences the compound's lipophilicity and steric profile and can be a key interaction point in a drug-receptor complex.
The availability of various substituted phenylacrylic acids, such as (E)-3-(5-bromo-2-methoxyphenyl)acrylic acid and 3-(3,5-Dibromo-2-ethoxyphenyl)acrylic acid, as research chemicals underscores their role as versatile starting materials for creating libraries of compounds for drug discovery screening. bldpharm.combldpharm.com
Applications in Material Science and Polymer Chemistry
Incorporation into Polymeric Materials
The acrylic acid functionality of this compound allows it to act as a monomer for polymerization or as a grafting agent to modify existing polymers. The incorporation of this specific monomer into a polymer backbone can impart unique properties to the final material.
Properties Conferred by Incorporation:
| Property | Influence of this compound |
| Optical Properties | The brominated phenyl ring can increase the refractive index of the polymer, a desirable trait for optical applications like lenses or coatings. |
| Thermal Stability | Aromatic and halogenated monomers can enhance the thermal stability and flame-retardant properties of polymers. |
| Surface Properties | When incorporated into surface coatings or brushes, the bromo-ethoxyphenyl group would alter the surface energy, hydrophobicity, and protein adsorption characteristics. Studies on poly(acrylic acid) brushes show that protein binding is highly sensitive to factors like pH and ionic strength, a phenomenon that could be further tuned by the specific side chains. nih.govnih.gov |
| Antimicrobial Functionality | As discussed in section 6.2, incorporating this monomer could create polymers with intrinsic antimicrobial activity, useful for medical devices or food packaging. nih.govresearchgate.net |
Modern polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), allow for the controlled synthesis of copolymers with well-defined architectures, enabling precise tuning of material properties. acs.org By copolymerizing this compound with other monomers like styrene (B11656) or methyl methacrylate, materials with a tailored balance of mechanical, optical, and biological properties can be engineered.
Photo-stabilizing Properties of Derivatives
Derivatives of this compound, as part of the broader class of cinnamic acid derivatives, are recognized for their potential in providing photo-stabilization. This property is largely attributed to their ability to absorb ultraviolet (UV) radiation and to act as antioxidants, thereby mitigating the damaging effects of light exposure on various materials and biological systems. The core chemical structure, featuring a phenyl ring conjugated with a propenoic acid moiety, is fundamental to this function.
The primary mechanism behind the photo-stabilizing effect of cinnamic acid derivatives is their capacity to absorb UV light, particularly in the UVB and, to some extent, the UVA regions of the electromagnetic spectrum. nih.gov Upon absorption of UV radiation, the molecule is promoted to an excited state. It can then dissipate this excess energy through non-radiative pathways, such as heat, or through photochemical reactions like E/Z (trans/cis) isomerization. This process reduces the amount of harmful UV radiation that can penetrate and degrade a material or damage skin. The specific absorption characteristics and efficiency of energy dissipation are influenced by the nature and position of substituents on the phenyl ring.
Furthermore, many cinnamic acid derivatives exhibit significant antioxidant activity, which contributes to their photo-stabilizing capabilities. nih.gov UV radiation can generate reactive oxygen species (ROS) in materials and biological tissues, leading to oxidative stress and degradation. Cinnamic acid derivatives can scavenge these free radicals, effectively terminating the radical chain reactions that cause photo-damage. researchgate.net The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), on the phenyl ring generally enhances the antioxidant potency of these compounds. mdpi.comnih.gov
Research into various cinnamic acid derivatives has provided insights into their structure-activity relationships concerning photo-stabilization. For instance, esterification of the carboxylic acid group can modify the lipophilicity and, consequently, the applicability of these derivatives in different formulations, such as sunscreens. nih.govresearchgate.net The substitution pattern on the aromatic ring also plays a critical role. For example, methoxy substitution has been shown to influence both the antioxidant activity and the melt-stabilizing properties of these compounds in polymers. mdpi.com
While direct research on the photo-stabilizing properties of this compound is not extensively documented in the reviewed literature, the established principles for cinnamic acid derivatives provide a strong basis for its potential in this area. The presence of the ethoxy group (an electron-donating group) and the bromo group (an electron-withdrawing group with heavy atom effect) on the phenyl ring suggests a modulation of its electronic properties that could influence its UV absorption and antioxidant capacity.
Below is a table summarizing the photo-stabilizing properties of various cinnamic acid derivatives based on available research data.
| Derivative Name | Key Findings | Application/Context |
| Cinnamic Acid | Undergoes photodegradation under UVB irradiation, which is reduced at higher pH and in micellar solutions. researchgate.net Can terminate radical chain reactions. researchgate.net | Model compound for photodegradation studies. |
| Ethylhexyl Methoxycinnamate (EHMC) | Commonly used as a UVB filter in sun care products. nih.gov | Sunscreen formulations. |
| Cinnamic Acid Sugar Esters | A synthesized derivative with a 4-methoxy substituent and a 1,2-O-isopropylidene ribose moiety showed a higher in vitro Sun Protection Factor (SPF) and greater antioxidant properties than EHMC. nih.gov | Potential sunscreen agent. |
| Sinapic Acid Stearyl Ester | Exhibited the highest antioxidant activity and melt-stabilizing properties among tested hydroxycinnamic acid esters in polypropylene. mdpi.com | Polymer stabilization. |
| p-Hydroxycinnamic Acids (sinapic, ferulic, caffeic, coumaric) | Showed UV-filtering properties in both UVB and UVA regions and have been used in formulations with results comparable or superior to commercial filters. nih.gov | Cosmetic and anti-UV formulations. |
| Dimethoxy Curcuminoids (containing dimethoxy cinnamic acid) | Photodegradation rate is dependent on the position of the methoxy groups on the phenyl ring. researchgate.net | Study of photostability. |
Industrial and Scalability Considerations for 3 5 Bromo 2 Ethoxyphenyl Acrylic Acid Synthesis
Process Chemistry Optimization for Large-Scale Production
Optimizing the process chemistry is a critical step in ensuring a viable and economical large-scale synthesis of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid. This involves a systematic investigation of all reaction parameters to maximize yield, minimize impurities, and ensure the process is robust and reproducible. The synthesis of acrylic acids often involves reactions that are highly sensitive to temperature and catalyst activity. mdpi.com
Key areas for optimization include:
Raw Material Selection: The quality and cost of starting materials, such as the precursor to the ethoxyphenyl ring and the acrylic acid moiety, are paramount. Sourcing high-purity starting materials can reduce the burden on downstream purification processes.
Catalyst and Reagent Efficiency: The choice of catalyst is crucial. For reactions like condensation or cross-coupling, catalyst loading, activity, and lifespan must be optimized. Minimizing the amount of catalyst without sacrificing reaction rate or yield is a key goal to reduce costs and heavy metal contamination in the final product. nih.gov
Solvent Choice and Recovery: Solvents are a major contributor to the cost and environmental impact of a chemical process. nih.gov Optimization involves selecting solvents that provide good solubility for reactants, are easy to remove, and can be efficiently recovered and recycled. Tetrahydrofuran (THF) is a common solvent in related syntheses. nih.gov
Reaction Conditions: Temperature, pressure, and reaction time must be precisely controlled. Exothermic reactions require efficient heat removal to prevent side reactions and ensure safety, a significant challenge during scale-up. mdpi.com Dynamic optimization models can be employed to find the ideal operating conditions that maximize productivity while adhering to safety constraints, such as keeping oxygen concentration below explosive limits in oxidation steps. researchgate.net
Table 1: Key Parameters for Process Chemistry Optimization
| Parameter | Objective | Considerations for Large-Scale Production | Potential Impact |
| Catalyst Loading | Minimize catalyst use while maintaining high conversion rates. | Cost of catalyst, potential for product contamination, catalyst recovery and reuse. | Lower production costs, reduced environmental waste. |
| Solvent Selection | Use minimal, recoverable, and environmentally benign solvents. | Solvent cost, boiling point, toxicity, and ease of recycling. | Reduced environmental impact and operational costs. |
| Temperature Control | Maintain optimal temperature for selectivity and reaction rate. | Heat transfer limitations in large reactors, management of exothermic events. | Improved yield and purity, enhanced process safety. |
| Reactant Concentration | Maximize throughput without increasing impurity formation. | Solubility limits, reaction kinetics, and mixing efficiency. | Increased productivity and reactor efficiency. |
Batch vs. Continuous Flow Synthesis Methodologies
The choice between batch and continuous flow processing is a fundamental decision in designing a large-scale synthesis for this compound. Each methodology offers distinct advantages and disadvantages that must be weighed based on production volume, safety requirements, and economic factors.
Batch Synthesis Batch processing is the traditional approach where reactants are loaded into a reactor, the reaction proceeds for a set time, and the product is then discharged. This method is versatile and allows for the production of multiple products using the same equipment. For a compound like this compound, a typical batch process might involve the reaction of precursors in a large stirred-tank reactor, followed by workup and purification of the entire batch. semanticscholar.org While initial capital investment may be lower, scaling up batch processes can present challenges in heat management, mixing efficiency, and batch-to-batch consistency. semanticscholar.orgnih.gov
Continuous Flow Synthesis Continuous flow chemistry involves pumping reactants through a network of tubes or microreactors where the reaction occurs. This methodology offers superior control over reaction parameters. For the synthesis of pharmaceutical intermediates, continuous flow provides significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and higher product consistency. researchgate.netnih.gov The free radical polymerization of acrylic acid, for example, has been studied in continuous flow reactors to rapidly screen parameters and establish a basis for efficient scale-up with good control over product characteristics. rsc.org This approach can lead to significantly increased productivity compared to batch methods. researchgate.net
Table 2: Comparison of Batch and Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Challenging; may require reactor redesign. | Simpler; achieved by running the process for longer durations. |
| Heat Transfer | Less efficient; potential for hot spots. | Highly efficient due to high surface-area-to-volume ratio. |
| Safety | Higher risk due to large volumes of reactants. | Inherently safer with small reaction volumes. |
| Product Consistency | Potential for batch-to-batch variability. | High consistency and uniform product quality. |
| Capital Cost | Lower initial investment for versatile equipment. | Higher initial investment for specialized equipment. |
| Process Development | Slower, one-at-a-time parameter testing. | Faster optimization through rapid parameter screening. |
Purification and Isolation Techniques for Industrial Application
The final purity of this compound is critical, and the chosen purification method must be effective, scalable, and economical. The primary techniques for purifying solid organic compounds like this on an industrial scale are crystallization and chromatography.
Crystallization Crystallization is often the most cost-effective method for purifying solid APIs and intermediates on a large scale. intratec.us The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to allow the desired compound to crystallize, leaving impurities behind in the solvent. Key parameters to control during industrial crystallization include the choice of solvent, the cooling rate, agitation, and the use of seed crystals, all of which influence crystal size, shape, and purity. For acrylic acid derivatives, a multi-stage crystallization process may be employed to achieve high-purity, or "glacial," quality. intratec.us
Chromatography When very high purity is required, or when impurities have similar physical properties to the product, column chromatography is employed. In an industrial setting, this involves passing a solution of the crude product through a large column packed with a stationary phase, such as silica (B1680970) gel. orgsyn.org Different components of the mixture travel through the column at different rates, allowing for their separation. While highly effective, large-scale chromatography is generally more expensive and solvent-intensive than crystallization. scirp.org However, it can be an indispensable tool for meeting the stringent purity requirements of the pharmaceutical industry. The selection of the appropriate eluent system is critical for achieving good separation. orgsyn.org
Table 3: Industrial Purification Methodologies
| Parameter | Crystallization | Column Chromatography |
| Throughput | High; suitable for large volumes. | Lower; often a bottleneck in the process. |
| Cost | Generally lower capital and operational costs. | High capital cost and significant solvent consumption. |
| Achievable Purity | Good to excellent, but may be limited by eutectic mixtures. | Very high purity can be achieved. |
| Solvent Usage | Moderate; solvent choice is critical for yield and purity. | High; requires large volumes of eluent, necessitating recycling. |
| Scalability | Well-established and scalable technology. | Scaling up can be complex and expensive. |
| Ideal Application | Primary purification of bulk material. | Final polishing step or separation of difficult-to-remove impurities. |
Future Research Trajectories for 3 5 Bromo 2 Ethoxyphenyl Acrylic Acid
Exploration of New Synthetic Pathways and Atom-Economy Enhancements
The current synthesis of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid likely relies on classical condensation reactions. Future research should prioritize the development of more efficient and sustainable synthetic methodologies. A key concept in this endeavor is atom economy , which emphasizes the maximization of atoms from the reactants that are incorporated into the final product. wikipedia.orgskpharmteco.com
Future synthetic strategies could involve:
Direct C-H Activation/Arylation: Investigating transition-metal-catalyzed C-H activation of 2-ethoxy-acrylic acid derivatives with a suitable bromine source, or the direct arylation of a propiolic acid equivalent with 1-bromo-4-ethoxybenzene. These methods could reduce the number of synthetic steps and the generation of stoichiometric byproducts.
Greener Reaction Conditions: Exploring the use of environmentally benign solvents (e.g., water, supercritical CO2), lower reaction temperatures, and catalyst systems with higher turnover numbers. nih.gov This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical production. numberanalytics.com
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purities.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Key Features | Potential Advantages | Challenges |
| Classical (e.g., Knoevenagel/Perkin) | Step-wise condensation and functional group manipulation. | Well-established and reliable. | Often lower atom economy, may require harsh conditions. |
| Direct C-H Arylation | Transition-metal catalyzed coupling of an acrylic acid precursor with a brominated arene. | Fewer steps, potentially higher atom economy. | Catalyst cost and optimization, regioselectivity control. |
| Flow Chemistry Synthesis | Continuous reaction in a microreactor system. | Enhanced safety, scalability, and process control. | Initial setup cost, potential for clogging with solid byproducts. |
Design and Synthesis of Advanced Derivatives with Tailored Reactivity
The functional groups present in this compound provide multiple handles for the synthesis of a diverse library of derivatives with tailored properties.
Modification of the Carboxylic Acid: The carboxylic acid can be converted into a wide range of functional groups, including esters, amides, and acid halides. These derivatives could be designed as prodrugs, monomers for polymerization, or as intermediates for further synthetic transformations. For instance, esterification with various alcohols could modulate the compound's lipophilicity. nih.gov
Cross-Coupling Reactions at the Bromine Atom: The bromine atom is a versatile functional group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This would allow for the introduction of a wide variety of substituents, including aryl, alkynyl, and amino groups, leading to a vast chemical space of novel compounds.
Electrophilic Aromatic Substitution: The electron-donating ethoxy group can direct further electrophilic substitution on the phenyl ring, although the deactivating effect of the other substituents would need to be considered.
Table 2: Potential Derivatives and Their Applications
| Derivative Type | Synthetic Approach | Potential Application Area |
| Methyl Ester | Fischer esterification | Intermediate for further synthesis |
| Amide Library | Amide coupling with diverse amines | Exploration of biological activity |
| Aryl-Substituted Derivatives | Suzuki coupling | Materials science, medicinal chemistry |
| Alkynyl-Substituted Derivatives | Sonogashira coupling | Organic electronics, probe molecules |
Integration with Advanced Analytical Techniques for Real-time Monitoring of Reactions
To optimize the synthesis of this compound and its derivatives, the integration of advanced analytical techniques for real-time reaction monitoring is crucial. These process analytical technologies (PAT) provide insights into reaction kinetics, intermediate formation, and endpoint determination, leading to improved process understanding and control.
Techniques that could be employed include:
In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling.
Mass Spectrometry: The use of ambient ionization mass spectrometry techniques, such as Direct Analysis in Real Time (DART) or Atmospheric Solids Analysis Probe (ASAP), allows for the rapid analysis of reaction aliquots with minimal sample preparation. acs.orgnih.govwaters.com This can provide immediate feedback on the progress of a reaction. purdue.edu
Hyphenated Techniques: Combining separation techniques like high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) provides a powerful tool for the detailed analysis of complex reaction mixtures.
The data generated from these techniques can be used to build kinetic models of the reactions, enabling the optimization of reaction conditions for yield, purity, and reaction time. numberanalytics.com
Application in Complex Chemical Synthesis as a Versatile Building Block
The unique combination of functional groups makes this compound a potentially valuable building block in the synthesis of more complex molecules. acs.orgnih.govresearchgate.net
Diels-Alder Reactions: The acrylic acid moiety can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic systems. The substituents on the phenyl ring can influence the stereoselectivity of these reactions.
Multicomponent Reactions (MCRs): The carboxylic acid functionality can participate in various MCRs, such as the Ugi or Passerini reactions, enabling the rapid assembly of complex molecular scaffolds from simple starting materials.
Synthesis of Heterocycles: The acrylic acid and the ortho-ethoxy group could be utilized in intramolecular cyclization reactions to form various heterocyclic systems, such as coumarins or chromanones, which are privileged scaffolds in medicinal chemistry.
Advanced Computational Studies for Predictive Modeling of its Behavior
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. core.ac.uk For this compound, computational studies could focus on:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule, which is crucial for understanding its reactivity and potential biological activity.
Reaction Mechanism and Kinetics: Using density functional theory (DFT) to model the transition states and energy profiles of potential synthetic reactions, which can help in optimizing reaction conditions. nih.govresearchgate.net
Prediction of Physicochemical Properties: Calculating properties such as solubility, lipophilicity (logP), and pKa, which are important for applications in materials science and medicinal chemistry.
Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound and its derivatives, guiding the design of more potent compounds. nih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 3-(5-Bromo-2-ethoxyphenyl)acrylic acid, and how do reaction conditions influence yield?
The synthesis of aryl-substituted acrylic acids typically involves Knoevenagel condensation between substituted benzaldehydes and malonic acid derivatives. For bromo-ethoxy substrates, pre-functionalization of the phenyl ring (e.g., bromination and ethoxylation) is critical. For example:
- Step 1 : Bromination of 2-ethoxyphenol using NBS (N-bromosuccinimide) in DMF at 80°C to yield 5-bromo-2-ethoxyphenol .
- Step 2 : Conversion to the aldehyde via Vilsmeier-Haack reaction (POCl₃/DMF) under anhydrous conditions .
- Step 3 : Condensation with malonic acid using piperidine as a catalyst in ethanol, followed by acidification to isolate the acrylic acid .
Key variables : Reaction temperature, choice of catalyst (e.g., pyridine vs. piperidine), and solvent polarity affect stereoselectivity (E/Z ratio) and yield.
Q. How can purity and structural integrity be validated for this compound?
- HPLC analysis (C18 column, acetonitrile/water with 0.1% TFA) is recommended to confirm purity (>95%) .
- Spectroscopic techniques :
- Melting point determination : Compare observed values with literature data to detect impurities .
Advanced Research Questions
Q. How does the electron-withdrawing bromo group influence the compound’s reactivity in cross-coupling reactions?
The bromine atom at the 5-position activates the phenyl ring for Suzuki-Miyaura coupling , enabling conjugation with boronic acids (e.g., aryl or heteroaryl partners). Key considerations:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/H₂O at 80–100°C .
- Steric effects : The ethoxy group at the 2-position may hinder coupling efficiency; microwave-assisted synthesis can mitigate this by reducing reaction time .
- Post-functionalization : The acrylic acid moiety allows further derivatization (e.g., esterification or amidation) for applications in drug discovery .
Q. What computational methods are suitable for predicting the compound’s biological activity?
- Density Functional Theory (DFT) : Optimize the molecular geometry (B3LYP/6-31G* basis set) to calculate electronic properties (HOMO/LUMO energies) and predict redox behavior .
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Q. How do solvent polarity and pH affect the compound’s stability in aqueous environments?
- pH-dependent degradation : The carboxylic acid group protonates below pH 3, reducing solubility. Above pH 7, deprotonation increases hydrolysis risk .
- Solvent stability : DMSO or DMF stabilizes the compound better than THF or water. Avoid prolonged exposure to light to prevent bromine dissociation .
- Accelerated stability studies : Use HPLC to monitor degradation products (e.g., decarboxylation or debromination) under stress conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
